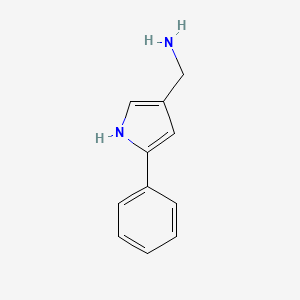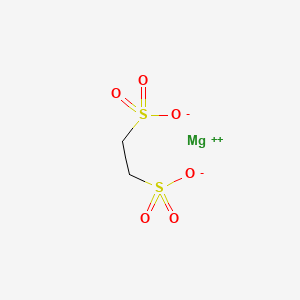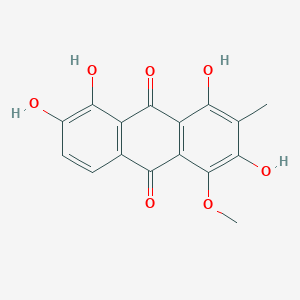
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the oxidation of precursor anthracene derivatives. One common method includes the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase oxidation process. The reaction is carried out at elevated temperatures around 389°C, where the precursor is vaporized and mixed with air before entering the oxidation chamber .
Industrial Production Methods
In industrial settings, the compound can be produced using a liquid-phase oxidation method. This involves dissolving the precursor in a solvent like trichlorobenzene and adding nitric acid while maintaining the reaction temperature between 105-110°C. The by-products are removed, and the solvent is evaporated under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Scientific Research Applications
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in developing new drugs, particularly for its antioxidant and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It can modulate oxidative stress pathways, inhibit certain enzymes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: Isolated from natural sources and studied for its biological properties
Uniqueness
2,4,5,6-Tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
Properties
CAS No. |
183789-84-6 |
|---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2,4,5,6-tetrahydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-11(18)9-10(16(23-2)12(5)19)13(20)6-3-4-7(17)14(21)8(6)15(9)22/h3-4,17-19,21H,1-2H3 |
InChI Key |
ODOPMXBMMZFLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
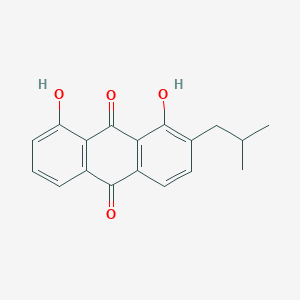

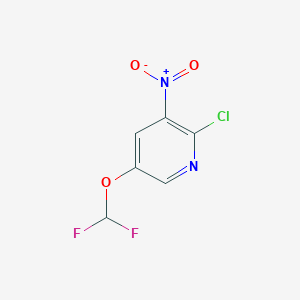
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)

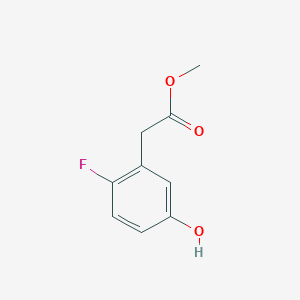
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
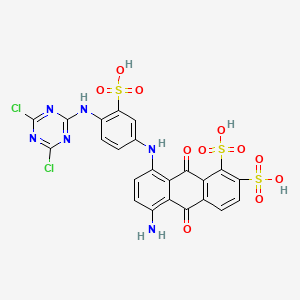
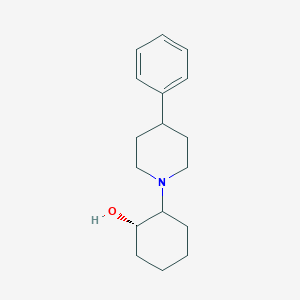
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
